Product packaging for 2-Chloro-6-methoxy-1,7-naphthyridine(Cat. No.:CAS No. 27017-57-8)

2-Chloro-6-methoxy-1,7-naphthyridine

Cat. No.: B1501696
CAS No.: 27017-57-8
M. Wt: 194.62 g/mol
InChI Key: WFAQOKONDXEOPE-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-1,7-naphthyridine (CAS 27017-57-8) is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of kinase inhibitors. This compound features a 1,7-naphthyridine core, a privileged scaffold found in various biologically active molecules . The chloro and methoxy functional groups at the 2- and 6- positions make it a versatile building block for further synthetic elaboration via nucleophilic substitution and metal-catalyzed cross-coupling reactions . Researchers value this compound for its application in cancer research, specifically in the synthesis of small-molecule inhibitors targeting tyrosine kinases like MET . These kinases play critical roles in cellular processes such as proliferation and motility, and their dysregulation is implicated in tumor growth and metastasis . The 1,7-naphthyridine scaffold is a key pharmacophore in this context, and derivatives are explored for their potent antitumor activities . This product is intended for research purposes as a synthetic intermediate. It is supplied with guaranteed high purity and must be stored in an inert atmosphere at 2-8°C . Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1501696 2-Chloro-6-methoxy-1,7-naphthyridine CAS No. 27017-57-8

Properties

IUPAC Name

2-chloro-6-methoxy-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-4-6-2-3-8(10)12-7(6)5-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAQOKONDXEOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693861
Record name 2-Chloro-6-methoxy-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27017-57-8
Record name 2-Chloro-6-methoxy-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Naphthyridine Core

  • Starting Material : 1,7-naphthyridine or its derivatives.
  • Halogenation Agent : Chlorinating agents such as thionyl chloride or phosphorus oxychloride (POCl3) are used to introduce chlorine at the 2-position.
  • Reaction Conditions : The halogenation is carried out in an inert solvent such as N,N-dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to reflux conditions.
  • Example Procedure :
    • Dissolve the naphthyridine precursor in DMF.
    • Add thionyl chloride dropwise under nitrogen atmosphere.
    • Stir the mixture at 25–60°C for several hours.
    • Quench the reaction by pouring into cold water to precipitate the chlorinated product.

This step yields 2-chloro-naphthyridine intermediates with high selectivity and yield.

Introduction of the Methoxy Group at Position 6

  • Starting Material : 2-chloro-6-hydroxy-1,7-naphthyridine or 2-chloro-6-nitro-1,7-naphthyridine.
  • Methoxylation Methods :

    • Nucleophilic substitution: The hydroxy group at position 6 is methylated using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
    • Reduction and methylation: If starting from the 6-nitro derivative, first reduce the nitro group to an amino group using reducing agents like iron powder with acetic acid or catalytic hydrogenation. Then convert the amino group to hydroxy via diazotization followed by substitution, and finally methylate.
  • Reaction Conditions :

    • For methylation, the reaction is typically performed in polar aprotic solvents like acetone or DMF at 50–80°C.
    • The reduction step is conducted at 40–60°C with iron and acid or under hydrogenation conditions with palladium catalysts.

Purification and Characterization

  • Isolation : The crude product is isolated by filtration or extraction.
  • Purification : Recrystallization from suitable solvents (ethanol, ethyl acetate) or column chromatography is employed to achieve high purity.
  • Characterization : Confirmed by NMR, IR spectroscopy, and mass spectrometry.

Research Findings and Data Summary

Step Reagents/Conditions Outcome/Yield Notes
Halogenation at C-2 Thionyl chloride, DMF, 25–60°C High yield (typically >80%) Chlorination is regioselective at position 2; reaction monitored by HPLC or TLC
Reduction of 6-nitro group Fe powder + acetic acid or Pd-catalyzed H2 Efficient conversion to 6-amino Reduction at 40–60°C; sodium dithionite also used as alternative reducing agent
Diazotization and substitution NaNO2/HCl followed by hydrolysis Conversion of 6-amino to 6-hydroxy Allows subsequent methylation
Methoxylation at C-6 Methyl iodide or dimethyl sulfate + base Good yields (70–90%) Base such as K2CO3 in acetone or DMF; reaction monitored by TLC
Purification Recrystallization or chromatography >95% purity Final product isolated as solid, characterized by NMR and MS

Representative Synthetic Route Example

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced naphthyridine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methoxy positions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Reagents such as hydrochloric acid (HCl) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution.

Major Products Formed:
  • Oxidation: : Formation of naphthyridine-oxide derivatives.

  • Reduction: : Production of naphthyridine derivatives with reduced oxidation states.

  • Substitution: : Generation of various substituted naphthyridine compounds.

Scientific Research Applications

2-Chloro-6-methoxy-1,7-naphthyridine has found applications in several scientific fields:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.

  • Material Science: : The compound is used in the design of organic semiconductors and photovoltaic materials.

  • Organic Synthesis: : It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2-Chloro-6-methoxy-1,7-naphthyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Positional Isomers: 1,5- vs. 1,7-Naphthyridines

The naphthyridine scaffold exists in two primary isomeric forms: 1,5- and 1,7-naphthyridines. Key differences include:

  • Synthetic Pathways : Reductive cyclization of pyridinepyruvate derivatives with platinum oxide favors 1,7-naphthyridines, whereas palladium catalysts yield azaindoles .
  • Reactivity : 2-Chloro-6-methoxy-1,5-naphthyridine (CAS 107512-34-5) undergoes methoxy substitution more readily than its 1,7-counterpart due to electronic differences in the ring system .
Property 2-Chloro-6-methoxy-1,7-naphthyridine 8-Chloro-2-methoxy-1,5-naphthyridine
Molecular Formula C₉H₇ClN₂O C₉H₇ClN₂O
Molecular Weight (g/mol) 194.02 194.02
Synthesis Yield 63% (POCl₃) Not reported
Key Reactivity Chlorine substitution at C2 Methoxy substitution at C2

Chloro-Substituted Derivatives

  • 4-Chloro-1,7-naphthyridine (CAS 1301714-24-8): Lacks the methoxy group, reducing steric hindrance and enhancing electrophilic aromatic substitution at C4 .
  • 2-Chloro-1,7-naphthyridine (C₈H₆ClN₂): Simpler structure with a chlorine atom at C2; exhibits a deshielded singlet (δ 0.61) in NMR due to aromatic proton environments .
Property This compound 4-Chloro-1,7-naphthyridine
Substituents Cl (C2), OMe (C6) Cl (C4)
Applications Intermediate for hydrazine derivatives Precursor for cross-coupling reactions

Methoxy vs. Methyl Substituents

  • 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine (C₉H₁₂N₂): A partially saturated analog with a methyl group at C2. The tetrahydro ring enhances solubility but reduces aromaticity, impacting binding affinity in pharmaceutical contexts .

Hydrogenated Analogs

  • 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (C₈H₁₀Cl₂N₂, MW 205.08 g/mol): The tetrahydro ring introduces conformational flexibility, making it suitable for targeting G-protein-coupled receptors (GPCRs) .

Reactivity and Functionalization

The chlorine atom at C2 in this compound is highly reactive. For example:

  • Hydrazine Substitution: Reacts with hydrazine hydrate to yield 2-hydrazino-6-methoxy-1,7-naphthyridine (84% yield, LC-MS [M+1]⁺ 351.29) .
  • Cross-Coupling: Potential for Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at C2, similar to 6,8-diphenyl-1,7-naphthyridine derivatives .

Biological Activity

2-Chloro-6-methoxy-1,7-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

The structure of this compound features a chloro group and a methoxy group attached to a naphthyridine core. These functional groups are believed to contribute to its biological activities by enabling the compound to interact with specific molecular targets, such as enzymes and DNA. The exact mechanism of action varies depending on the biological context but often involves inhibition of critical cellular processes.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing selective antibacterial activity.

Microorganism Activity Reference
Staphylococcus aureusModerate to high inhibition
Escherichia coliEffective against resistant strains
Bacillus subtilisSelective activity

The compound's mechanism in antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

2. Anticancer Properties

Studies have shown that this compound has potential anticancer effects. It has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15.03Induces apoptosis
A549 (lung cancer)10.47Cell cycle arrest
CEM-SS (T-lymphoblastic leukemia)12.5Differentiation induction

The compound's anticancer effects are attributed to its ability to trigger programmed cell death pathways and inhibit tumor growth.

3. Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been investigated for additional biological activities:

  • Anti-inflammatory Effects: The compound has shown potential in reducing pro-inflammatory cytokines in vitro.
  • Antiparasitic Activity: Preliminary studies suggest efficacy against certain protozoan parasites.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug discovery:

  • Antimicrobial Efficacy : A study published in PMC demonstrated that derivatives of naphthyridine, including this compound, exhibited strong antibacterial activity against multidrug-resistant strains .
  • Cytotoxicity in Cancer Cells : Research indicated that this compound effectively inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis .
  • Synthesis and Structure-Activity Relationships : Investigations into the synthesis of naphthyridine derivatives have revealed that modifications can enhance biological activity, making this compound a valuable scaffold for further development .

Q & A

Basic Questions

Q. What is a reliable synthetic route for 2-chloro-6-methoxy-1,7-naphthyridine?

  • Methodological Answer : The compound can be synthesized via chlorination of 6-methoxy-1,7-naphthyridin-2(1H)-one using phosphorus oxychloride (POCl₃).

  • Procedure : Reflux 6-methoxy-1,7-naphthyridin-2(1H)-one with excess POCl₃ for 12 hours, followed by neutralization and purification. This yields this compound in 63% yield .
  • Key Parameters : Reaction time, temperature, and stoichiometric excess of POCl₃ are critical for optimal yield.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C6, chloro at C2).
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C 55.7%, H 3.6%, N 14.4% for intermediates) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 194.6 g/mol for the parent compound).

Q. What are typical functionalization reactions at the chlorine site of this compound?

  • Methodological Answer : The chlorine at C2 undergoes nucleophilic substitution. For example:

  • Hydrazine Reaction : React with hydrazine hydrate in ethanol at 100°C to form 2-hydrazino-6-methoxy-1,7-naphthyridine (84% yield) .
  • Amine Substitution : Use primary/secondary amines in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce amino groups .

Advanced Research Questions

Q. How does regioselectivity influence substitution reactions in 1,7-naphthyridine derivatives?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example:

  • Electron-Deficient Positions : Chlorine at C2 activates adjacent positions (C1/C3) for electrophilic substitution.
  • Steric Hindrance : Bulky substituents at C6 (methoxy) may direct reactions to less hindered sites like C4 or C7. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical

  • Parameters : Use a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and reaction pathways .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine computational models.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Systematically vary reaction conditions to identify critical factors:

  • Case Study : POCl₃ reflux yields 63% , while alternative chlorinating agents (e.g., SOCl₂) may require longer times or higher temperatures.
  • By-Product Analysis : Use HPLC or GC-MS to detect intermediates or degradation products influencing yield .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer : Modify the core structure to improve pharmacokinetic properties:

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates) at C4/C8 to enhance solubility.
  • Biological Assays : Test derivatives in cell-based assays (e.g., antiproliferative activity in cancer lines) and validate targets via molecular docking .

Q. How do solvent and catalyst choices affect cross-coupling reactions with this compound?

  • Methodological Answer : Optimize Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for efficiency in arylations.
  • Solvent Effects : Use toluene/DMF for polar substrates or THF for sterically hindered reactions. Monitor reaction progress via TLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxy-1,7-naphthyridine
Reactant of Route 2
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2-Chloro-6-methoxy-1,7-naphthyridine

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